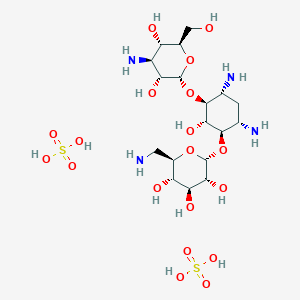
S-(2-Glycylamidoethyl)dithio-2-pyridine
Descripción general
Descripción
S-(2-Glycylamidoethyl)dithio-2-pyridine is a specialty compound used primarily in proteomics research. It has the molecular formula C9H13N3OS2 and a molecular weight of 243.35 . This compound is known for its unique structure, which includes a pyridine ring and a dithio linkage, making it valuable in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Glycylamidoethyl)dithio-2-pyridine typically involves the reaction of 2-pyridine thiol with a glycylamidoethyl precursor under specific conditions. The reaction is carried out in the presence of a suitable base and solvent, often at elevated temperatures to facilitate the formation of the dithio linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of industrial-grade reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
S-(2-Glycylamidoethyl)dithio-2-pyridine undergoes various chemical reactions, including:
Oxidation: The dithio linkage can be oxidized to form disulfide bonds.
Reduction: The compound can be reduced to break the dithio linkage, yielding thiol groups.
Substitution: The pyridine ring can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Generation of free thiol groups.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
S-(2-Glycylamidoethyl)dithio-2-pyridine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics: Used as a reagent for labeling and detecting proteins.
Bioconjugation: Facilitates the attachment of biomolecules to surfaces or other molecules.
Drug Development: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industrial Applications: Utilized in the synthesis of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-(2-Glycylamidoethyl)dithio-2-pyridine involves its ability to form and break disulfide bonds. This property is crucial in proteomics and bioconjugation, where the compound can modify proteins and other biomolecules. The molecular targets include thiol groups on proteins, and the pathways involved often relate to redox reactions and protein modification processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridine thiol: A precursor in the synthesis of S-(2-Glycylamidoethyl)dithio-2-pyridine.
Dithiothreitol (DTT): A reducing agent that also breaks disulfide bonds.
Tris(2-carboxyethyl)phosphine (TCEP): Another reducing agent used in similar applications.
Uniqueness
This compound is unique due to its dual functionality, combining a pyridine ring and a dithio linkage. This allows it to participate in a wide range of chemical reactions and makes it particularly valuable in proteomics and bioconjugation research.
Propiedades
IUPAC Name |
2-amino-N-[2-(pyridin-2-yldisulfanyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS2/c10-7-8(13)11-5-6-14-15-9-3-1-2-4-12-9/h1-4H,5-7,10H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWRVJLMXSOYRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400278 | |
| Record name | S-(2-Glycylamidoethyl)dithio-2-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137138-08-0 | |
| Record name | S-(2-Glycylamidoethyl)dithio-2-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B14922.png)









![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14949.png)



